Ethyl 2-(4-iodocyclohexyl)acetate
Overview
Description
Ethyl 2-(4-iodocyclohexyl)acetate is a chemical compound with the molecular formula C10H17IO2 and a molecular weight of 296.15 . It is used as a building block in various research applications .
Molecular Structure Analysis
The molecular structure of this compound consists of an ethyl acetate moiety (CCOC(=O)) attached to a 4-iodocyclohexyl group (CC1CCC(I)CC1) .Physical and Chemical Properties Analysis
This compound is a clear, colorless liquid . It should be stored at room temperature .Scientific Research Applications
Synthesis and Chemical Reactions
Application in Beta-Amino Zinc Reagent Synthesis : Ethyl acetate is used in the synthesis of 4-Iodo-3-(2,2,2-trifluoro-acetylamino)-butyric acid methyl ester, indicating its utility in complex chemical synthesis processes (Jackson, Rilatt, & Murray, 2003).
In Microextraction and Chromatography : It assists in the microextraction of tetracyclines from water samples, enhancing extraction efficiencies in high-performance liquid chromatography (Du et al., 2014).
Suzuki Coupling Reactions : Ethyl acetate is used in green Suzuki coupling reactions, a process significant in the synthesis of pharmaceutical compounds, including those with anti-arthritic potential (Costa et al., 2012).
In Synthesizing Antimicrobial Agents : It serves as a crucial reagent in synthesizing novel coumarin derivatives with potential antimicrobial activities (Medimagh-Saidana et al., 2015).
Production of Ethyl Acetate via Microbial Processes : The microbial production of ethyl acetate, an environmentally friendly solvent, is explored in biotechnological research. This process is seen as a sustainable alternative to current production methods (Zhang et al., 2020).
Analytical and Environmental Chemistry
In Polymerization Processes : Ethyl acetate is used in controlled/living radical polymerization of vinyl acetate, enabling the synthesis of polymers with predetermined molecular weight and low polydispersity (Iovu & Matyjaszewski, 2003).
Environmental Solvent Applications : It is applied in alkene and alkyne oxidative cleavage reactions as an environmentally acceptable solvent (Griffith & Kwong, 2003).
In Mass Spectrometry Analysis : Ethyl acetate is investigated in the ionization and dissociation of isomers in mass spectrometry, providing insights into chemical reactions under strong laser pulses (Liu et al., 2009).
As an Acetyl Surrogate in Organic Synthesis : Ethyl acetate, in the presence of iodine, is used as an acetylating agent in the synthesis of various organic compounds, demonstrating its chemoselective properties (Basumatary & Bez, 2017).
Catalysis in Esterification Reactions : It plays a role in esterification reactions, as seen in the synthesis of ethyl acetate using sodium bisulfate as a catalyst (Yu-hong, 2005).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-(4-iodocyclohexyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17IO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h8-9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWLMDGASBSEMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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